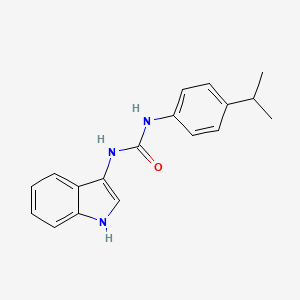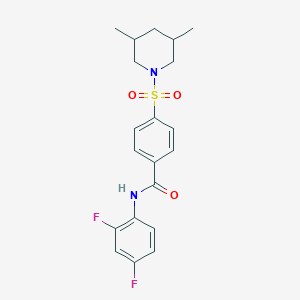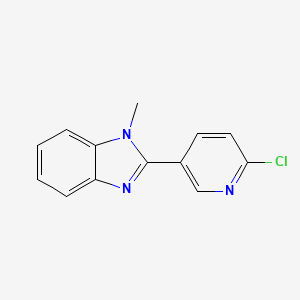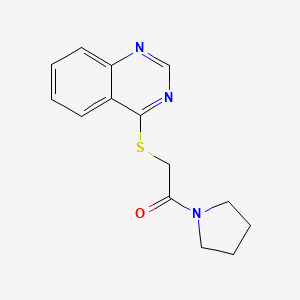
N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide, also known as APB, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been used to study the physiological and biochemical effects of CB1 activation.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
A study explored the biological activity of synthetic histone deacetylase inhibitors, particularly focusing on the effects of pyrrole-C2 and/or -C4 substitutions. These compounds, including analogs of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide, demonstrated significant inhibitory activity against maize HD2 activity in vitro, suggesting their potential for epigenetic modulation and therapeutic applications in diseases where histone deacetylase plays a crucial role (A. Mai et al., 2004).
Heterocyclic Compound Synthesis
Another realm of application is in the synthesis of heterocyclic compounds, where this compound and related compounds serve as precursors or intermediates. Research highlighted the synthetic importance of these compounds, detailing methods for their preparation and their use in generating a variety of heterocyclic structures, which are pivotal in the development of new pharmaceuticals and materials (A. Fadda et al., 2015).
Antimicrobial Evaluation
The compound's utility extends to antimicrobial applications, with studies reporting the synthesis and antimicrobial evaluation of new derivatives. These studies found moderate activity against selected pathogens, indicating the potential of this compound derivatives in developing new antimicrobial agents (A. Farag et al., 2009).
Neuroprotective Agents
Furthermore, derivatives of this compound have been investigated for their neuroprotective properties, offering multifunctional activities that could be beneficial in treating neurodegenerative diseases like Alzheimer's. These compounds showed selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and the ability to penetrate the central nervous system, demonstrating their potential as therapeutic agents (Gema C González-Muñoz et al., 2011).
Novel Alkaloid Discovery
In a study focused on natural products, derivatives similar to this compound were isolated from edible mushrooms, showcasing the compound's role in the discovery and characterization of novel bioactive substances. This highlights the broader applicability of such compounds in pharmacognosy and natural product chemistry (T. Sakamoto et al., 2020).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13(19)14-6-4-7-15(12-14)17-16(20)8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOOWHKCOAOIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)




![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)